molecular formula C13H11NS B1581041 Thiobenzanilide CAS No. 636-04-4

Thiobenzanilide

Cat. No. B1581041
CAS RN: 636-04-4
M. Wt: 213.3 g/mol
InChI Key: BOQKCADLPNLYCZ-UHFFFAOYSA-N
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Description

Thiobenzanilide is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and it is used for a variety of biochemical and physiological processes. This article will discuss the synthesis method of thiobenzanilide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Potential

Thiobenzanilides have demonstrated significant anticancer activity, particularly against human melanoma cells. The mechanism underlying this effect involves the induction of cytotoxicity, higher than that caused by nitrobenzanilides, leading to G2/M phase arrest and early apoptosis in A375 cells. The apoptosis is mediated by the disruption of mitochondrial function, evidenced by the loss of mitochondrial membrane potential, reduction in ATP synthesis, increased reactive oxygen species (ROS) generation, and activation of caspase-3 (Hu et al., 2008).

Antimycobacterial and Enzyme Inhibition

Thiobenzanilides have shown promising results in vitro as antimycobacterial agents and isocitrate lyase inhibitors, which could offer new avenues for tuberculosis treatment. Some thiobenzanilide derivatives exhibited inhibition potential comparable to the standard compound, 3-nitropropionic acid, suggesting their utility in developing novel antimycobacterial therapies (Kozic et al., 2012).

Synthesis Techniques

The palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through C-H functionalization/C-S bond formation has been achieved. This innovative method highlights the versatility of thiobenzanilides in synthetic chemistry, enabling the production of variously substituted benzothiazoles with good yields and functional group tolerance (Inamoto et al., 2008).

properties

IUPAC Name

N-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQKCADLPNLYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060908
Record name Benzenecarbothioamide, N-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID3060908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiobenzanilide

CAS RN

636-04-4
Record name Thiobenzanilide
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Record name Benzenecarbothioamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044
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Record name Thiobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580
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Record name Benzenecarbothioamide, N-phenyl-
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Record name Benzenecarbothioamide, N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiobenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
I Petrov, O Grupče - Journal of Molecular Structure, 1984 - Elsevier
It has been widely accepted that in secondary amides and secondary thioamides, in the spectral region between 1600 and 1200 cm −1 two characteristic bands could be recognized (…
Number of citations: 9 www.sciencedirect.com
N Ristovska, M Stefova… - Journal of liquid …, 2005 - Taylor & Francis
The reaction of thiobenzanilide with various oxidants leads to the formation of a few possible products such as benzanilide, 2‐phenylbenzothiazole, thiobenzanilide‐S‐oxide, bis(N‐…
Number of citations: 1 www.tandfonline.com
J Kuneš, V Balšánek, M Pour, K Waisser, J Kaustová - Il Farmaco, 2002 - Elsevier
The goal of this work was to shed more light on a preliminary finding about the relationship between the substitution in the thioacyl part of thiobenzanilides and their antituberculous …
Number of citations: 21 www.sciencedirect.com
AW Chapman - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… The alkaline extract yielded unchanged thiobenzanilide on … of the weight of the original thiobenzanilide. After a number of … several batches of heated thiobenzanilide being used. Part of …
Number of citations: 1 pubs.rsc.org
K Waisser, N Houngbedji, M Macháček… - Collection of …, 1990 - cccc.uochb.cas.cz
… Various combinations of the compounds along with the unsubstituted thiobenzanilide (1) as a standard were placed on the individual plates. For each compound the estimation was …
Number of citations: 19 cccc.uochb.cas.cz
WP Hu, HS Yu, YR Chen, YM Tsai, YK Chen… - Bioorganic & medicinal …, 2008 - Elsevier
… This is the first demonstration on the mechanism of the anticancer effect of thiobenzanilide agents (4a–c) on human melanoma A375 cells. The cytotoxic studies of compounds 4a–c on …
Number of citations: 48 www.sciencedirect.com
G Brunhofer, C Studenik, GF Ecker, T Erker - European journal of …, 2011 - Elsevier
… By optimizing the formerly as antispasmodic discovered benzanilides we developed a series of thiobenzanilide derivatives with improved spasmolytic activity (IC 50 ) which have no …
Number of citations: 16 www.sciencedirect.com
M Kucinska, H Piotrowska-Kempisty, N Lisiak… - Toxicology in Vitro, 2016 - Elsevier
… Previously, it has been reported that molecules built on the benzanilide and thiobenzanilide … In this study the mechanism of action of one selected thiobenzanilide derivative N,N′-(1,2-…
Number of citations: 4 www.sciencedirect.com
B Bogdanov, I Petrov - Spectroscopy letters, 1992 - Taylor & Francis
… ABSTRACT The conformatione of the benzanlide and thiobenzanilide are … the thiobenzanilide exist in a cis-trans equilibrium . The obeerved relative stabilities of the cis-thiobenzanilide …
Number of citations: 5 www.tandfonline.com
B Bogdanov - Bullеtin de la Société Chimique Beograd, 46, 11 …, 1981 - repository.ukim.mk
… can accept thiobenzanilide-S-oxide (5) as an intermediary in the oxidation of thiobenzanilide (1… the results in the reaction between thiobenzanilide-S-oxide (5) and thiobenzanilide (1). It …
Number of citations: 0 repository.ukim.mk

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